2-phenyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide
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Overview
Description
2-phenyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a heterocyclic compound that features a 1,2,4-oxadiazole ring, a thiophene ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced heterocycles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced heterocycles.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2-phenyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and exhibit similar chemical properties.
Oxadiazole Derivatives: Compounds like 2-(1,2,4-oxadiazol-5-yl)anilines also contain the oxadiazole ring and are used in similar applications.
Uniqueness
2-phenyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide is unique due to its combination of a phenyl group, a thiophene ring, and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-phenyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-13(9-11-5-2-1-3-6-11)16-10-14-17-15(18-20-14)12-7-4-8-21-12/h1-8H,9-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZFOKNDKPCMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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